![molecular formula C20H27NOSi B2469432 3-[(叔丁基二苯基硅基)氧]-3-甲基氮杂环丁烷 CAS No. 1455010-26-0](/img/structure/B2469432.png)
3-[(叔丁基二苯基硅基)氧]-3-甲基氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a 3-methylazetidine ring
科学研究应用
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine typically involves the protection of hydroxyl groups using the TBDPS group. The TBDPS group is introduced by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are generally mild, and the protecting group is stable under a variety of conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for scale-up. This would involve ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine can undergo several types of chemical reactions, including:
Oxidation: The TBDPS group is resistant to oxidation, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions and allowing selective functionalization of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule .
相似化合物的比较
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]-3-methylazetidine: Similar in structure but with a tert-butyldimethylsilyl group instead of a tert-butyldiphenylsilyl group.
3-[(Tert-butyldimethylsilyl)oxy]propanoic acid: Another compound with a similar protecting group but different core structure.
Uniqueness
The uniqueness of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine lies in the increased steric bulk and stability of the TBDPS group compared to other silyl protecting groups. This makes it particularly useful in reactions requiring selective protection and deprotection under harsh conditions .
属性
IUPAC Name |
tert-butyl-(3-methylazetidin-3-yl)oxy-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-19(2,3)23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)22-20(4)15-21-16-20/h5-14,21H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJPOYVLFFFKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
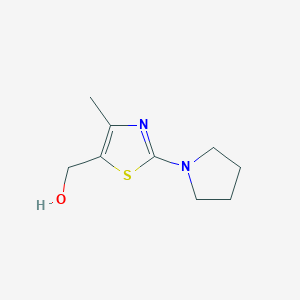

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)
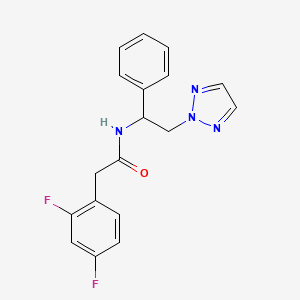
![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
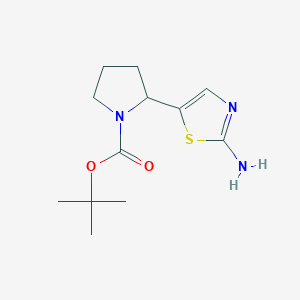
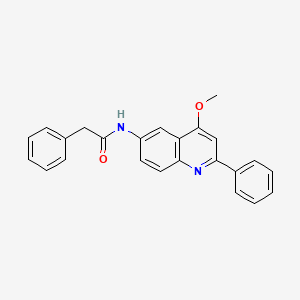
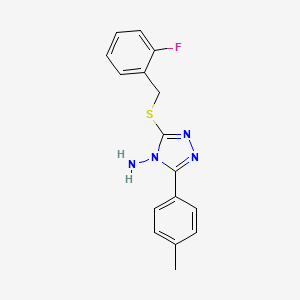
![4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2469365.png)
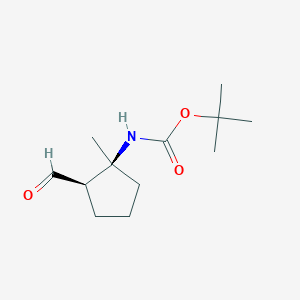
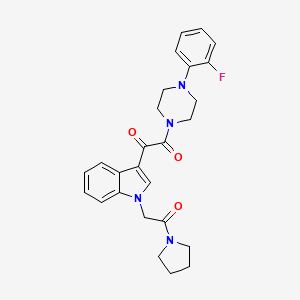
![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)

